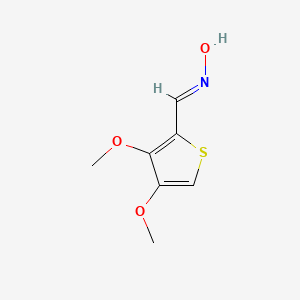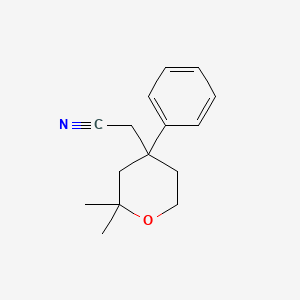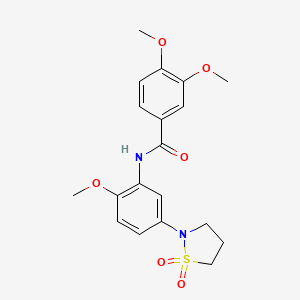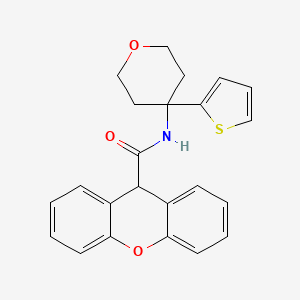![molecular formula C20H19N3O4 B2498574 3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-73-9](/img/structure/B2498574.png)
3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis Structural analysis through X-ray diffraction and spectral data plays a crucial role in confirming the molecular structure of imidazolidine derivatives. For example, the synthesis and structural elucidation of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione highlight the importance of structural analysis in understanding the conformation and stabilization of such molecules (Aydın et al., 2013).
Chemical Reactions and Properties The reactivity of imidazolidine derivatives is influenced by their chemical structure, as seen in the reaction of nitromethane with aryl isocyanates, forming 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These reactions are pivotal for understanding the chemical behavior and potential applications of these compounds (Shimizu et al., 1986).
Physical Properties Analysis The physical properties, such as crystallization behavior and planarity of the imidazolidine system, are crucial for understanding the stability and reactivity of these compounds. Studies on compounds like 5-[acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione offer insights into the molecular structure and intermolecular interactions that define their physical characteristics (Sethusankar et al., 2002).
Chemical Properties Analysis The chemical properties of imidazolidine derivatives, such as their reactivity in various synthesis routes and their interactions with other chemical entities, are essential for expanding their potential applications. The synthesis and evaluation of antimicrobial activity of azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones underscore the diverse chemical properties and applications of these compounds (Maryam M. Sahib, 2018).
Applications De Recherche Scientifique
Pharmacological Properties : Imidazolidine derivatives, including similar compounds to the one , have shown diverse therapeutic applications. For example, a study by (Queiroz et al., 2015) on a hydantoin derivative highlighted its antinociceptive (pain-relieving) effects in mice, suggesting potential applications in pain management.
Synthetic Applications : The synthesis and structural modifications of imidazolidine derivatives are significant for developing new chemical entities. A study by (Klásek et al., 2010) discussed the synthesis of novel compounds from similar structures, which can have applications in designing new pharmaceuticals or materials.
Molecular Stability and Structure : The stability and structural aspects of similar compounds have been a subject of research, as indicated by a study from (Hobbs et al., 2010). Understanding the electron delocalization and stability of these compounds can be crucial for their effective application in various fields.
Applications in Supramolecular Chemistry : Compounds similar to the one have applications in supramolecular chemistry, as noted in a review by (Kravchenko et al., 2018). They are used as building blocks for developing pharmacologically active compounds and materials with unique properties.
Cancer Research : There is research indicating the potential of imidazolidine derivatives in cancer treatment. For instance, a study by (Kavitha et al., 2009) explored the anticancer properties of spirohydantoin compounds, which are structurally related to the compound .
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing imidazole and azetidine moieties have been known to interact with a broad range of biological targets .
Mode of Action
Compounds containing imidazole and azetidine moieties are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
3-[1-[2-(4-phenylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18-10-21-20(26)23(18)16-11-22(12-16)19(25)13-27-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVBGPHBBAWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
